1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-8(13)6-12-5-4-7(11-12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWZMMMZUAMOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Aryl vs. Alkoxy : Aryl-substituted analogs (e.g., Compound 36) exhibit higher melting points (197–200°C) due to crystalline packing via aromatic interactions, whereas tert-butoxy derivatives likely have lower melting points due to steric hindrance .
- tert-Butoxy Advantage : The tert-butoxy group in the target compound improves solubility in aprotic solvents (e.g., DCM, THF) compared to polar aryl groups, facilitating purification via column chromatography .
Synthetic Routes :
- The target compound can be synthesized via ester hydrolysis of its tert-butyl-protected precursor, analogous to the NaOH-mediated hydrolysis of ethyl 1-(2-oxo-2-arylethyl)-1H-pyrazole-3-carboxylates (e.g., Compound 34 → 36) .
- In contrast, azetidine-containing analogs () require Boc-protection strategies, increasing synthetic complexity .
Functional and Application Comparisons
- Biological Activity : Pyrazole-3-carboxylic acids are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The tert-butoxy group may reduce off-target binding compared to methoxyphenyl analogs (Compound 37) by minimizing polar interactions .
- Photolability : Unlike bis-CNB-GABA derivatives (), the target compound lacks nitroaromatic groups, making it unsuitable for photochemical activation but more stable under UV light .
Research Implications
The tert-butoxy-oxoethyl group in 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid offers a balance of lipophilicity and steric protection, making it a versatile intermediate for prodrug design or metal-chelating agents. Future studies should explore its reactivity in peptide coupling (e.g., amidation with amines in ) and comparative pharmacokinetics against aryl-substituted analogs.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid?
- Methodology : The compound can be synthesized via a two-step process. First, alkylate ethyl 1H-pyrazole-3-carboxylate with 2-bromo-1-(tert-butoxy)-1-oxoethane in the presence of K₂CO₃ in anhydrous methanol at room temperature for 16 hours. Filter the reaction mixture and evaporate the solvent. For the second step, hydrolyze the ester using 1M NaOH in ethanol at 50°C, followed by acidification with HCl to precipitate the carboxylic acid. Yields typically range from 65–74%, with purification via recrystallization (e.g., cyclohexane/ethyl acetate) or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- Melting Point : Confirm purity via sharp melting points (e.g., 188–200°C for analogous pyrazole-3-carboxylic acids) .
- Spectroscopy : Analyze via -NMR (e.g., δ 8.2–8.4 ppm for pyrazole protons), -NMR (e.g., δ 165–170 ppm for carbonyl groups), and IR (e.g., 1700–1720 cm for C=O stretches) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or HRMS .
Q. What solvents and conditions are suitable for recrystallization?
- Methodology : Recrystallize from a cyclohexane/ethyl acetate mixture (6:4 ratio) for high-purity recovery. For hygroscopic intermediates, use dry solvents under inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to introduce aryl/heteroaryl groups at the pyrazole ring?
- Methodology : Use Suzuki-Miyaura cross-coupling with arylboronic acids. For example, dissolve the brominated intermediate (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate) in degassed DMF/H₂O, add Pd(PPh₃)₄ catalyst and K₃PO₄, and react at 80°C for 12–24 hours. Monitor reaction progress via TLC and purify using flash chromatography. Yields improve with electron-deficient arylboronic acids .
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Methodology : Perform comparative SAR studies. For example, replace the tert-butoxy group with methoxy or trifluoromethoxy substituents and evaluate inhibitory activity against target enzymes (e.g., kinases). Use molecular docking to correlate steric/electronic effects with bioactivity. Contradictions in IC₅₀ values may arise from differences in cellular permeability or off-target interactions .
Q. What strategies mitigate low yields during tert-butoxy group deprotection?
- Methodology : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C for controlled deprotection of the tert-butoxycarbonyl (Boc) group. Quench excess acid with NaHCO₃ and extract with ethyl acetate. For acid-sensitive intermediates, employ milder conditions (e.g., HCl in dioxane) .
Safety and Handling
Q. What precautions are critical when handling this compound in acidic or basic conditions?
- Methodology :
- Acid Conditions : Use fume hoods and PPE (gloves, goggles) to avoid exposure to HCl fumes during acidification.
- Base Conditions : Neutralize residual NaOH with weak acids (e.g., citric acid) before disposal.
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the tert-butoxy group .
Data Analysis and Experimental Design
Q. How to design assays for evaluating enzyme inhibition by this compound?
- Methodology : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near . Include positive controls (e.g., staurosporine) and negative controls (DMSO-only). Analyze dose-response curves using GraphPad Prism to calculate IC₅₀ values. Replicate experiments (n ≥ 3) to account for variability .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodology : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) can assess binding stability to target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
